molecular formula C15H10N4 B13882553 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine

Cat. No.: B13882553
M. Wt: 246.27 g/mol
InChI Key: IIFABEVHKXGAPS-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .

Preparation Methods

Chemical Reactions Analysis

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine undergoes various chemical reactions, including nitration, nitrosation, bromination, iodination, and reactions with Mannich bases . Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and halogens for halogenation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine involves the inhibition of FGFR signaling pathways. FGFRs are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis . By inhibiting these receptors, the compound can disrupt these pathways, leading to reduced tumor growth and metastasis.

Comparison with Similar Compounds

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine is unique in its potent activity against multiple FGFR isoforms. Similar compounds include other pyrrolo[2,3-b]pyridine derivatives that also target FGFRs . the specific structure of this compound provides it with distinct advantages in terms of potency and selectivity.

Conclusion

This compound is a compound of significant interest due to its potential applications in cancer therapy. Its unique structure and potent activity against FGFRs make it a promising candidate for further research and development.

Properties

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine

InChI

InChI=1S/C15H10N4/c1-2-12-13(9-19-15(12)18-5-1)14-11-4-6-16-8-10(11)3-7-17-14/h1-9H,(H,18,19)

InChI Key

IIFABEVHKXGAPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C3=NC=CC4=C3C=CN=C4)N=C1

Origin of Product

United States

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